molecular formula C12H14ClNS B14580708 Cyclohexanone S-(4-chlorophenyl)thioxime CAS No. 61501-02-8

Cyclohexanone S-(4-chlorophenyl)thioxime

Cat. No.: B14580708
CAS No.: 61501-02-8
M. Wt: 239.76 g/mol
InChI Key: RCWBQLYSJAXNSN-UHFFFAOYSA-N
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Description

Cyclohexanone S-(4-chlorophenyl)thioxime is a sulfur-containing derivative of cyclohexanone, characterized by a thioxime (C=N–SH) functional group and a 4-chlorophenyl substituent. For instance, 4-(4-chlorophenyl)cyclohexanone is a key precursor in the production of Atovaquone, an antimalarial drug . The substitution of the ketone group with a thioxime moiety may enhance its reactivity or biological activity, as seen in other cyclohexanone derivatives .

Properties

CAS No.

61501-02-8

Molecular Formula

C12H14ClNS

Molecular Weight

239.76 g/mol

IUPAC Name

N-(4-chlorophenyl)sulfanylcyclohexanimine

InChI

InChI=1S/C12H14ClNS/c13-10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h6-9H,1-5H2

InChI Key

RCWBQLYSJAXNSN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NSC2=CC=C(C=C2)Cl)CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone S-(4-chlorophenyl)thioxime typically involves the reaction of cyclohexanone with 4-chlorobenzaldehyde in the presence of a thioamide. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the thioxime linkage. The reaction mixture is then purified to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone S-(4-chlorophenyl)thioxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxime group to an amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexanone S-(4-chlorophenyl)thioxime has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanone S-(4-chlorophenyl)thioxime involves its interaction with specific molecular targets. The thioxime group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity. The compound may also interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Thioxime vs. Oxime Derivatives

Thioximes differ from oximes by replacing the oxygen atom in the C=N–OH group with sulfur (C=N–SH). This substitution impacts physicochemical properties such as solubility, hydrogen bonding capacity, and metabolic stability. For example:

  • Oximes (e.g., (4-chlorophenyl)methanone oxime ) are often used in coordination chemistry and as antidotes for organophosphate poisoning due to their nucleophilic reactivity.
  • Thioximes may exhibit stronger metal-binding affinity and altered pharmacokinetics due to sulfur’s larger atomic radius and polarizability.

Role of the 4-Chlorophenyl Substituent

The 4-chlorophenyl group is a common structural motif in bioactive compounds, contributing to enhanced lipophilicity and receptor binding. For example:

  • 2-[trans-4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone (Atovaquone) leverages this group for antimalarial activity .
  • 3-[(E)-2-(4-Chlorophenyl)ethenyl]-5,5-dimethylcyclohex-2-en-1-one demonstrates anti-inflammatory properties, underscoring the pharmacological relevance of this substituent .

Industrial Separation Challenges

Vapor-liquid equilibrium (VLE) data for cyclohexanone derivatives () reveal that separation of structurally similar compounds (e.g., isomers) requires advanced models like COSMO-RS, as traditional UNIFAC models struggle with isomeric differentiation. This is critical for purifying intermediates like 4-(4-chlorophenyl)cyclohexanone during large-scale synthesis .

Physicochemical and Pharmacological Properties

Key Properties

Compound Molecular Formula Functional Group Boiling Point (°C) LogP Key Application
Cyclohexanone S-(4-chlorophenyl)thioxime C₁₃H₁₄ClNOS Thioxime Not reported ~3.5* Pharmaceutical intermediate
4-(4-Chlorophenyl)cyclohexanone C₁₂H₁₃ClO Ketone 290–300† 3.1 Atovaquone precursor
(4-Chlorophenyl)methanone oxime C₇H₆ClNO Oxime 180–185‡ 2.8 Coordination chemistry

*Estimated using group contribution methods. †Based on cyclohexanone derivatives in . ‡Derived from analogous oximes in .

Pharmacological Activity

  • Antimicrobial Activity : Thioximes may exhibit enhanced activity against bacterial or fungal pathogens due to sulfur’s electronegativity, as seen in sulfur-containing heterocycles .
  • Anti-Inflammatory Potential: Cyclohexanone derivatives with 4-chlorophenyl groups show COX-2 inhibition, suggesting similar mechanisms for the thioxime variant .

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